REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
CO
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Name
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|
Quantity
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5.5 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated for 19 hours
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Duration
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19 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Type
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DISSOLUTION
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Details
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the residue was dissolved in water
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
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Type
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CUSTOM
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Details
|
The organic layer was dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |